molecular formula C10H12ClN B12069469 (R)-1-(3-Chlorophenyl)but-3-en-1-amine

(R)-1-(3-Chlorophenyl)but-3-en-1-amine

Cat. No.: B12069469
M. Wt: 181.66 g/mol
InChI Key: BNOZYJCSAYGWOT-SNVBAGLBSA-N
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Description

®-1-(3-Chlorophenyl)but-3-en-1-amine is an organic compound that belongs to the class of amines. This compound features a chlorophenyl group attached to a butenyl chain with an amine functional group. The ® configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chlorophenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and allylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-chlorobenzaldehyde and allylamine under acidic or basic conditions.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Chlorophenyl)but-3-en-1-amine may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chlorophenyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines (NH₃), thiols (R-SH).

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Saturated amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

®-1-(3-Chlorophenyl)but-3-en-1-amine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Chlorophenyl)but-3-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Chlorophenyl)but-3-en-1-amine: The enantiomer of the compound with a different three-dimensional arrangement.

    1-(3-Chlorophenyl)but-3-en-1-amine: The racemic mixture containing both ® and (S) enantiomers.

    1-(3-Chlorophenyl)butan-1-amine: A saturated analog without the double bond in the butenyl chain.

Uniqueness

®-1-(3-Chlorophenyl)but-3-en-1-amine is unique due to its specific ® configuration, which can result in different biological activity and interactions compared to its (S) enantiomer or racemic mixture. The presence of the double bond in the butenyl chain also distinguishes it from its saturated analogs.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

(1R)-1-(3-chlorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H12ClN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10H,1,4,12H2/t10-/m1/s1

InChI Key

BNOZYJCSAYGWOT-SNVBAGLBSA-N

Isomeric SMILES

C=CC[C@H](C1=CC(=CC=C1)Cl)N

Canonical SMILES

C=CCC(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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